molecular formula C5H9N3O B1425893 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol CAS No. 1380234-87-6

2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B1425893
CAS No.: 1380234-87-6
M. Wt: 127.14 g/mol
InChI Key: FNPYGOZWVCGLJB-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H9N3O . It belongs to the 1,2,4-triazole chemical family, a class of nitrogen-containing heterocycles that occupy a significant role in medicinal and pharmaceutical chemistry due to their widespread presence in biologically active molecules . The 1,2,4-triazole core is a privileged scaffold in drug discovery. Triazole-based compounds are found in a range of clinically used drugs, including antifungal agents such as fluconazole and itraconazole, the anticancer drugs anastrozole and letrozole, and the antiviral drug Taribavirin . This compound serves as a versatile synthetic intermediate or building block for the development of novel chemical entities. The ethanol side chain provides a functional handle for further chemical modifications, making it valuable in organic synthesis, particularly in the exploration of new compounds with potential biological activities . Notice to Researchers: This product is intended for research purposes and forensic analysis only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(2-3-9)6-4-7-8/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPYGOZWVCGLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380234-87-6
Record name 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the triazole ring to other derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: Produces carbonyl derivatives.

    Reduction: Yields reduced triazole derivatives.

    Substitution: Forms various substituted triazole compounds.

Scientific Research Applications

Biological Applications

Antifungal Activity
One of the primary applications of 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is in antifungal research. Compounds containing triazole moieties are known for their ability to inhibit fungal growth by targeting the enzyme lanosterol 14α-demethylase in the ergosterol biosynthetic pathway. This makes them valuable in developing antifungal agents for treating infections caused by fungi such as Candida and Aspergillus species .

Pharmaceutical Development
The compound's unique structure allows it to serve as a scaffold for designing novel pharmaceuticals. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Research indicates that modifications to the triazole ring can enhance bioactivity and selectivity towards specific biological targets .

Agricultural Applications

Plant Growth Regulators
In agriculture, 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has been investigated as a potential plant growth regulator. Studies suggest that triazole compounds can modulate plant growth by influencing hormonal pathways and enhancing stress resistance. This application is particularly relevant in improving crop yields under adverse environmental conditions .

Pesticide Formulation
The compound's antifungal properties also lend themselves to formulations in pesticide development. By incorporating 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol into pesticide products, manufacturers can enhance the efficacy of existing fungicides or develop new products that target resistant fungal strains .

Material Science Applications

Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metals can be harnessed to create novel materials with specific properties such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

StudyFocusFindings
Antifungal Efficacy Study (2023) Evaluated the antifungal activity against Candida speciesShowed significant inhibition of fungal growth at low concentrations of the compound .
Plant Growth Regulation (2022) Investigated effects on wheat growth under drought conditionsDemonstrated improved growth metrics compared to control groups .
Polymer Development (2024) Explored incorporation into polymer matricesResulted in materials with enhanced mechanical properties and thermal stability .

Biological Activity

2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, a compound belonging to the triazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
  • CAS Number: 1380234-87-6
  • Molecular Formula: C5_5H9_9N3_3O
  • Molecular Weight: 127.14 g/mol

The compound is characterized by its triazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar triazole structure showed promising activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of specific enzymes critical for bacterial survival.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has been evaluated for its efficacy against several fungal pathogens, suggesting potential use in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. Compounds similar to 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways involved include modulation of signaling cascades associated with tumor growth.

The biological activity of 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like DprE1 in Mycobacterium tuberculosis, which is crucial for cell wall synthesis .
  • Cell Membrane Disruption: By targeting ergosterol biosynthesis in fungi, these compounds compromise cell membrane integrity.
  • Induction of Apoptosis: In cancer cells, the compound may activate intrinsic apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

StudyFindings
Identified as a potential DprE1 inhibitor with significant activity against Mycobacterium tuberculosis.
Demonstrated anticancer activity through apoptosis induction in various cancer cell lines.
Showed antifungal efficacy against common pathogenic fungi by disrupting ergosterol synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol and analogous triazole derivatives:

Compound Substituents/Modifications Key Properties Applications
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol Ethanol chain at 5-position of triazole Hydrophilic (logP ~0.86), hydroxyl group enables hydrogen bonding Intermediate for p97/PARP inhibitors, prodrugs
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Methanol chain at 5-position Higher hydrophilicity (logP ~0.72), shorter chain reduces steric bulk Less common in drug synthesis due to limited reactivity
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Difluoroethyl group at 1-position Increased lipophilicity (logP ~1.2), fluorine enhances metabolic stability Potential fluorinated prodrugs or imaging agents
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Ethyl group at 3-position, amine terminus Basic amine (pKa ~9.5) improves solubility in acidic environments Used in reductive amination for kinase inhibitors
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol 1-yl positional isomer, dual methyl groups Reduced hydrogen bonding capacity, higher steric hindrance Limited use in enzyme inhibition due to poor target engagement

Structural and Functional Insights

  • Chain Length and Polarity: The ethanol chain in 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol provides a balance between hydrophilicity and flexibility compared to methanol derivatives, enabling better solubility and interaction with hydrophobic enzyme pockets .
  • Substituent Effects: Fluorinated analogs (e.g., [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol) exhibit enhanced metabolic stability but may reduce hydrogen bonding efficiency due to fluorine’s electronegativity .
  • Positional Isomerism: 1-yl vs. 5-yl substitution (e.g., 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol) alters electronic distribution, reducing compatibility with target binding sites .

Pharmacological Relevance

  • Enzyme Inhibition : The hydroxyl group in 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is critical for forming hydrogen bonds with residues in p97 ATPase and PARP-1, as demonstrated in derivatives like talazoparib prodrugs . In contrast, amine-terminated analogs (e.g., 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine) are more suited for covalent inhibitor synthesis .
  • Synthetic Utility : The compound’s hydroxyl group serves as a versatile handle for conjugation, as seen in its use for synthesizing photoactivatable PARP inhibitors and GLUT1-targeting agents .

Physicochemical Data

Property 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (1-Methyl-1H-1,2,4-triazol-5-yl)methanol 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Molecular Weight 141.15 g/mol 113.12 g/mol 169.23 g/mol
logP ~0.86 ~0.72 ~1.45
Hydrogen Bond Donors 1 1 2
TPSA 53.6 Ų 53.6 Ų 64.3 Ų

Q & A

Q. Advanced Research Focus

  • In vitro assays : Measure binding affinity to target proteins (e.g., CYP51 in fungi) using surface plasmon resonance (SPR) or fluorescence polarization.
  • Molecular docking : Model interactions with triazole-binding enzymes to predict binding modes.
  • Metabolite profiling : Use LC-MS to identify metabolic byproducts in cell cultures .

How can solubility challenges for 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol in aqueous media be addressed during formulation studies?

Q. Basic Research Focus

  • Co-solvents : Use DMSO or PEG-400 to enhance solubility.
  • Salt formation : Convert the hydroxyl group to a phosphate or sulfate derivative.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

What advanced techniques are available to optimize regioselectivity in triazole derivative synthesis?

Q. Advanced Research Focus

  • Catalytic systems : Use transition-metal catalysts (e.g., Cu(I) for click chemistry) to control ring substitution patterns.
  • Microwave-assisted synthesis : Reduce side reactions and improve regioselectivity via rapid, uniform heating.
  • Kinetic studies : Monitor reaction intermediates using in situ IR spectroscopy .

How can synergistic effects between 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol and other bioactive compounds be systematically evaluated?

Q. Advanced Research Focus

  • Combinatorial screening : Test pairwise combinations with antifungal agents (e.g., fluconazole) in checkerboard assays.
  • Isobologram analysis : Quantify synergy using fractional inhibitory concentration (FIC) indices.
  • Transcriptomic profiling : Identify upregulated/downregulated genes in treated microbial populations .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
  • Methodological Rigor : Emphasized DOE, spectroscopic validation, and comparative SAR analysis.
  • Contradiction Management : Highlighted purity control and multi-assay validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.